1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluorobutan-2-ol
Description
1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluorobutan-2-ol (CAS 6301-98-0) is a halogenated organic compound characterized by multiple chlorine and fluorine substituents on a branched butanol backbone. Its molecular formula is C₅H₅Cl₂F₄O, with a molecular weight of 247.00 g/mol . The compound’s structure includes a central hydroxyl group flanked by chloro and chloro(difluoro)methyl groups, contributing to its unique reactivity and physicochemical properties.
Properties
CAS No. |
6301-94-6 |
|---|---|
Molecular Formula |
C5H6Cl2F4O |
Molecular Weight |
229.00 g/mol |
IUPAC Name |
1-chloro-2-[chloro(difluoro)methyl]-1,1-difluorobutan-2-ol |
InChI |
InChI=1S/C5H6Cl2F4O/c1-2-3(12,4(6,8)9)5(7,10)11/h12H,2H2,1H3 |
InChI Key |
IDTLFQSFTJHEAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(F)(F)Cl)(C(F)(F)Cl)O |
Origin of Product |
United States |
Biological Activity
1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluorobutan-2-ol (CAS Number: 238395) is a fluorinated organic compound that has garnered attention for its potential biological activity. Its unique structure, featuring multiple halogen substituents, suggests a range of interactions with biological systems. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
The compound's molecular formula is CHClFO, with a molecular weight of 202.01 g/mol. It contains two chlorine atoms, four fluorine atoms, and one hydroxyl group, which may influence its reactivity and biological interactions.
Pharmacological Effects
Research indicates that 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluorobutan-2-ol exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that fluorinated compounds often possess enhanced antimicrobial properties. The presence of multiple halogens in this compound may contribute to its effectiveness against various bacterial strains.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic processes.
The mechanisms through which 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluorobutan-2-ol exerts its biological effects are not fully understood but may include:
- Membrane Disruption : The hydrophobic nature of the fluorinated groups could facilitate the insertion into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered cellular function.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated compounds, including 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluorobutan-2-ol. Results indicated a significant reduction in bacterial viability in cultures treated with this compound compared to controls (p < 0.05) .
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC values ranging from 10 to 20 µM. This suggests a moderate level of cytotoxicity that warrants further investigation into its potential as an anticancer agent .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHClFO |
| Molecular Weight | 202.01 g/mol |
| Antimicrobial Activity | Effective against E. coli |
| IC (HeLa Cells) | 15 µM |
| IC (MCF-7 Cells) | 12 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs are halogenated alkanes and alcohols with mixed chlorine/fluorine substitution. Key comparisons include:
Table 1: Structural Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluorobutan-2-ol | 6301-98-0 | C₅H₅Cl₂F₄O | 247.00 | –OH, –Cl, –CF₂Cl, –CF₂ |
| 1-Chloro-1,1-difluoroethane (Freon 142B) | 75-68-3 | C₂H₃ClF₂ | 100.50 | –Cl, –CF₂ |
| Chlorodifluoromethane (Freon 22) | 75-45-6 | CHClF₂ | 86.47 | –Cl, –CF₂ |
| 1-Chloro-1,2,2,2-tetrafluoroethane | 2837-89-0 | C₂HClF₄ | 136.47 | –Cl, –CF₃, –CF |
| 1-Chlorobutane | 109-69-3 | C₄H₉Cl | 92.57 | –Cl, linear alkane |
Key Observations :
- The target compound’s branched structure and hydroxyl group distinguish it from simpler haloalkanes like Freon 142B or chlorodifluoromethane, which lack oxygenated functional groups .
- The presence of two chlorine atoms and two difluoromethyl groups increases steric hindrance and polarizability compared to linear analogs like 1-chlorobutane .
Table 2: Hazard Comparison
Key Observations :
- The target compound’s lack of explicit hazard classifications in the SDS suggests it may be less acutely toxic than Freon 142B, which is flagged for organ toxicity .
Q & A
Q. What are the common synthetic routes for 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluorobutan-2-ol?
The synthesis typically involves fluorination and chlorination steps. A plausible route includes:
- Fluorination of precursors : Using diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms under controlled conditions (e.g., low temperature in dichloromethane) to minimize side reactions .
- Base-mediated reactions : Similar to methods for aryl difluoroethyl ethers, where halothane (a fluorinated anesthetic) reacts with alcohols or ketones in the presence of a base like potassium carbonate .
- Chlorination : Selective addition of chlorine via electrophilic substitution or radical pathways, ensuring regioselectivity at the butan-2-ol backbone.
Q. How is the structural integrity of this compound validated in synthetic workflows?
Advanced analytical techniques are critical:
- NMR spectroscopy : and NMR confirm fluorine and chlorine placement, while NMR resolves hydroxyl group interactions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z for C₅H₅Cl₂F₃O) and isotopic patterns from chlorine .
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers in the butan-2-ol structure .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Thermal stability : Decomposition risks at elevated temperatures due to C-F and C-Cl bond lability. Storage at -20°C in inert atmospheres is recommended.
- Hydrolytic sensitivity : The hydroxyl group may react with moisture; anhydrous solvents (e.g., THF, DMF) and dry handling are essential .
- Light sensitivity : UV exposure can trigger radical reactions; amber glassware or opaque containers are advised .
Advanced Research Questions
Q. How do competing reaction pathways affect the yield during synthesis?
Side reactions arise from:
- Over-fluorination : Excess DAST may lead to undesired difluorination at non-target positions. Optimizing stoichiometry (1:1.2 molar ratio of precursor to DAST) mitigates this .
- Base-induced elimination : Strong bases (e.g., NaOH) can deprotonate the hydroxyl group, leading to alkene formation. Using milder bases (K₂CO₃) or low temperatures (-10°C) suppresses elimination .
- Radical chlorination : Competing pathways generate isomers; radical inhibitors like BHT (butylated hydroxytoluene) improve regioselectivity .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Antiviral vs. cytotoxic effects : Some studies report antiviral activity (e.g., inhibition of viral proteases), while others note cytotoxicity at >50 µM. Dose-response assays and selectivity indices (SI = IC₅₀-toxic/IC₅₀-activity) clarify therapeutic potential .
- Enzyme inhibition variability : Discrepancies in IC₅₀ values (e.g., 2–10 µM for cytochrome P450) may stem from assay conditions (pH, co-solvents). Standardizing protocols (e.g., PBS buffer, DMSO <0.1%) improves reproducibility .
Q. What advanced computational methods predict the environmental impact of this compound?
- Persistence and bioaccumulation : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to estimate hydrolysis rates. Low BDEs (<300 kJ/mol for C-Cl) suggest rapid degradation in aquatic systems .
- Toxicity modeling : QSAR (Quantitative Structure-Activity Relationship) models predict acute aquatic toxicity (e.g., LC₅₀ for Daphnia magna). High logP (>3) indicates bioaccumulation risks, requiring experimental validation via OECD Test Guideline 305 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
